![molecular formula C19H28N2O7 B4077177 1-[4-(3-methyl-4-nitrophenoxy)butyl]azepane oxalate](/img/structure/B4077177.png)
1-[4-(3-methyl-4-nitrophenoxy)butyl]azepane oxalate
Overview
Description
1-[4-(3-methyl-4-nitrophenoxy)butyl]azepane oxalate, also known as JNJ-40411813, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. This compound is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is involved in pain modulation and addiction.
Mechanism of Action
The NOP receptor is a G protein-coupled receptor that is activated by the endogenous peptide nociceptin/orphanin FQ. The activation of this receptor leads to the inhibition of neurotransmitter release, including the release of dopamine. This inhibition of dopamine release is thought to be responsible for the analgesic effects of NOP receptor activation. The selective antagonism of the NOP receptor by 1-[4-(3-methyl-4-nitrophenoxy)butyl]azepane oxalate leads to the reversal of this inhibition, resulting in an increase in dopamine release and a reduction in pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[4-(3-methyl-4-nitrophenoxy)butyl]azepane oxalate have been studied in animal models. In rats, the administration of this compound has been shown to increase dopamine release in the nucleus accumbens, a brain region involved in reward and addiction. This increase in dopamine release is associated with a reduction in pain sensitivity. Additionally, the administration of 1-[4-(3-methyl-4-nitrophenoxy)butyl]azepane oxalate has been shown to reduce the rewarding effects of cocaine and morphine in rats, indicating its potential as an addiction treatment.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-(3-methyl-4-nitrophenoxy)butyl]azepane oxalate in lab experiments is its selectivity for the NOP receptor. This selectivity allows for the specific targeting of this receptor and the avoidance of off-target effects. However, one limitation of using this compound is its relatively low potency, which may require higher doses for effective inhibition of the NOP receptor.
Future Directions
There are several future directions for the study of 1-[4-(3-methyl-4-nitrophenoxy)butyl]azepane oxalate. One direction is the investigation of its potential as a pain management and addiction treatment in humans. Another direction is the development of more potent NOP receptor antagonists based on the structure of 1-[4-(3-methyl-4-nitrophenoxy)butyl]azepane oxalate. Additionally, the study of the biochemical and physiological effects of this compound in different animal models can provide insights into its potential therapeutic applications.
Scientific Research Applications
The selective antagonism of the NOP receptor by 1-[4-(3-methyl-4-nitrophenoxy)butyl]azepane oxalate has potential therapeutic applications in pain management and addiction. The NOP receptor is involved in the modulation of pain, and its activation can lead to analgesia. However, the activation of this receptor is also associated with the development of addiction. Therefore, the selective antagonism of this receptor can provide a dual benefit of pain relief and addiction prevention.
properties
IUPAC Name |
1-[4-(3-methyl-4-nitrophenoxy)butyl]azepane;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3.C2H2O4/c1-15-14-16(8-9-17(15)19(20)21)22-13-7-6-12-18-10-4-2-3-5-11-18;3-1(4)2(5)6/h8-9,14H,2-7,10-13H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQDXXOURGUZSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCN2CCCCCC2)[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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